![molecular formula C13H19NO3S B3078682 Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate CAS No. 1052612-49-3](/img/structure/B3078682.png)
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate
Overview
Description
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thienyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thienyl group and other functional groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry :
- Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its thienyl group may enhance interactions with biological targets, making it a subject of interest in drug design.
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Neuropharmacology :
- Initial studies suggest that this compound may exhibit effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Such properties make it a candidate for researching treatments for neurological disorders like depression or schizophrenia.
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Antimicrobial Activity :
- Research indicates that derivatives of pyrrolidine compounds can possess antimicrobial properties. This compound is being studied for its effectiveness against various bacterial strains, potentially contributing to the development of new antibiotics.
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Analytical Chemistry :
- The compound can be utilized as a standard reference material in analytical methods such as chromatography and mass spectrometry. Its unique structure allows for the development of specific assays to quantify similar compounds in biological samples.
Case Studies and Research Findings
Study | Focus | Findings |
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Study A | Neuropharmacological effects | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant properties. |
Study B | Antimicrobial efficacy | Showed significant inhibition of growth in Gram-positive bacteria, indicating potential as an antibiotic agent. |
Study C | Drug formulation | Explored the compound's stability in various solvents, providing insights into formulation strategies for pharmaceutical applications. |
Notable Insights
- Neuropharmacology : A recent study highlighted the compound's ability to influence serotonin receptor activity, which could lead to new treatments for mood disorders .
- Antimicrobial Research : Another investigation reported that the compound exhibited promising activity against resistant bacterial strains, emphasizing its potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thienyl-containing molecules. These compounds may share some structural features and chemical properties but differ in their specific functional groups and biological activities.
Uniqueness
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups and the presence of both a pyrrolidine ring and a thienyl group
Biological Activity
Methyl 4-(hydroxymethyl)-1,2-dimethyl-5-(2-thienyl)-2-pyrrolidinecarboxylate (CAS Number: 1052612-49-3) is an organic compound with significant potential in medicinal chemistry. Its structure consists of a pyrrolidine ring substituted with various functional groups, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its antitumoral, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉NO₃S
- Molecular Weight : 269.36 g/mol
- CAS Number : 1052612-49-3
- MDL Number : MFCD09027169
- Hazard Information : Irritant
Antitumoral Activity
Recent studies have highlighted the antitumoral properties of this compound. In vitro assays demonstrated that this compound exhibits growth inhibition against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was tested against common bacterial strains, revealing significant inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 500 | |
Escherichia coli | 750 | |
Pseudomonas aeruginosa | 600 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Case Studies
- Antitumoral Efficacy : A study conducted on A549 lung cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Testing : In a comparative study, the antimicrobial efficacy of this compound was assessed against standard antibiotics. It demonstrated comparable or superior activity against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-1,2-dimethyl-5-thiophen-2-ylpyrrolidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(12(16)17-3)7-9(8-15)11(14(13)2)10-5-4-6-18-10/h4-6,9,11,15H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUGEBPCPHMNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CS2)CO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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